molecular formula C11H12N2O4 B8373715 N-(5-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide

N-(5-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide

Cat. No. B8373715
M. Wt: 236.22 g/mol
InChI Key: BDCSUKOYYMALCQ-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A solution of acetamide 231 (1.24 g, 5.25 mmol) in 95% EtOH (50 mL) and NaOH (0.63 g, 15.7 mmol) was stirred at reflux temperature for 16 h. The mixture was cooled and the solvent evaporated. The residue was partitioned between Et2O and water, the organic fraction dried and the solvent evaporated. The residue was purified by chromatography, eluting with 20% EtOAc/pet. ether, to give nitroaniline 233 (1.54 g, 85%) as red oil: 1H NMR δ 6.85 (d, J=9.0 Hz, 1H, H-8), 6.60 (d, J=9.0 Hz, 1H, H-7), 4.90 (br s, 2H, NH2), 4.13 (dd, J=5.3, 5.1 Hz, 2H, H-2), 2.90 (br t, J=6.5 Hz, 2H, H-4), 1.91-1.96 (m, 2H, H-3).
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]([NH:14]C(=O)C)=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][CH2:8][O:9]2)([O-:3])=[O:2].[OH-].[Na+]>CCO>[N+:1]([C:4]1[C:13]([NH2:14])=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][CH2:8][O:9]2)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CCCOC2=CC=C1NC(C)=O
Name
Quantity
0.63 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between Et2O and water
CUSTOM
Type
CUSTOM
Details
the organic fraction dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with 20% EtOAc/pet. ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2CCCOC2=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 151.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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